1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol
Description
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol It is characterized by the presence of a piperidine ring substituted with a hydroxycyclobutylmethyl group
Properties
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-9-2-6-11(7-3-9)8-10(13)4-1-5-10/h9,12-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWUYUPNFIZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically combines multiple reactions in one step, including the removal of metalation groups, dehydroxylation, and pyridine reduction . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts like palladium or rhodium, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
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Antimicrobial Activity :
- Recent studies indicate that derivatives of this compound exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives have shown minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL against MRSA, demonstrating potent antibacterial properties.
Compound Target Bacteria MIC (μg/mL) 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol derivative MRSA 1.56 N-Benzyl-N-phenyl derivative S. aureus 6.25 N,N-Diphenyl derivative B. subtilis 3.125 -
Anticancer Potential :
- The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines through mechanisms such as DNA damage and apoptosis induction. For instance, studies have reported that compounds with similar structures can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Pharmacology
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Neuropharmacological Effects :
- Research has suggested potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. The compound's ability to modulate synaptic transmission may be beneficial in developing treatments for conditions like depression or anxiety.
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Histone Deacetylase Inhibition :
- Compounds structurally related to this compound have shown promise as inhibitors of histone deacetylases (HDACs), which are critical targets in cancer therapy. These inhibitors can alter gene expression patterns associated with tumor growth and progression.
Antimicrobial Efficacy
A study evaluating a series of piperidine derivatives found that those containing the cyclobutyl group exhibited enhanced antibacterial activity compared to their analogs without this modification. The presence of the hydroxymethyl group was crucial for increasing membrane permeability in bacterial cells, leading to improved efficacy against resistant strains.
Cancer Cell Inhibition
Research on similar piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the disruption of cellular signaling pathways. The compounds interacted with key proteins involved in cell cycle regulation and apoptosis, showcasing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclobutylmethyl group may play a role in binding to these targets, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the hydroxycyclobutylmethyl group, resulting in different chemical and biological properties.
1-Methylpiperidin-4-ol: Contains a methyl group instead of the hydroxycyclobutylmethyl group, leading to variations in reactivity and applications.
1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol:
The unique structural features of this compound, particularly the presence of the hydroxycyclobutylmethyl group, distinguish it from these similar compounds and contribute to its specific properties and applications.
Biological Activity
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The chemical structure of this compound includes a piperidine ring substituted with a hydroxycyclobutyl group. Its molecular formula is CHNO, and it has a molecular weight of 197.28 g/mol. This unique structure contributes to its biological activity.
Research indicates that this compound may exert its effects through various mechanisms, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:
Antidepressant Effects
A study investigated the effects of this compound on animal models of depression. Results indicated that it significantly reduced depressive-like behaviors in rodents, suggesting potential as an antidepressant agent.
Neuroprotective Properties
Research has shown that the compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease.
Antitumor Activity
Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled experiment, rodents treated with varying doses of this compound showed a significant decrease in immobility time during forced swim tests compared to control groups. This suggests an increase in antidepressant-like activity.
Case Study 2: Neuroprotection
In vitro studies demonstrated that the compound reduced apoptosis in neuronal cells exposed to oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
